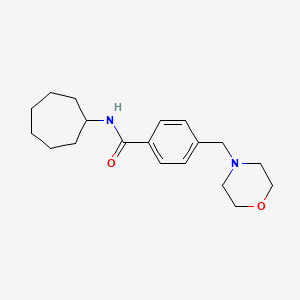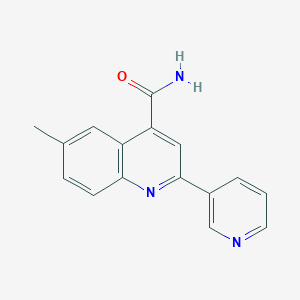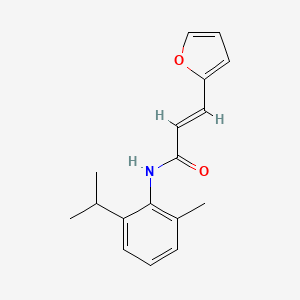![molecular formula C13H17N3 B5716408 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMMA is a derivative of aniline and pyrazole and is known for its unique properties that make it a useful compound for research purposes.
作用機序
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline is not well understood, and further research is needed to elucidate its mode of action. However, it is known that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline can interact with various biological targets such as enzymes and receptors, which makes it a useful compound for drug discovery and development.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
実験室実験の利点と制限
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has several advantages as a research compound, such as its unique structure and reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the research on N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline. One potential area of research is the development of new synthetic methods for the preparation of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline and its derivatives. Another area of research is the elucidation of the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline and its potential use in drug discovery and development. Additionally, the study of the toxicity and safety of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline is also an important area of future research.
合成法
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylaniline with 3,5-dimethylpyrazole in the presence of a catalyst such as palladium acetate. The resulting product is then purified through various methods such as column chromatography to obtain pure N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline.
科学的研究の応用
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has also been studied for its potential use in the development of new materials such as polymers and liquid crystals.
特性
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-4-6-13(7-5-10)14-9-16-12(3)8-11(2)15-16/h4-8,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRYNVOHPEKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)

![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)

![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)

![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)



![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
